(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has been utilized as a key intermediate in the synthesis of PF-06795071, a potent and selective inhibitor of Monoacylglycerol lipase (MAGL). [] This inhibitor showed promising results in preclinical studies for imaging MAGL in the brain using Positron Emission Tomography (PET). This application highlights the versatility of the 3-azabicyclo[3.1.0]hexane scaffold in medicinal chemistry and its potential for developing novel therapeutics.
The molecular structure of the related compound, (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, has been determined by X-ray crystallography. [] The study reveals the presence of a five-membered heterocyclic ring in an envelope conformation, fused to a three-membered cyclopropane ring. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds between centrosymmetric pairs. While the specific structure of (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate may differ slightly, these findings offer valuable insights into the structural features of this class of compounds.
The 3-azabicyclo[3.1.0]hexane core structure, including the (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold, has been identified in several biologically active molecules with therapeutic potential. [] These molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. The unique structural features of this scaffold contribute to its ability to interact with specific biological targets, making it a promising starting point for drug discovery efforts.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: